2-叠氮乙酸叔丁酯

描述

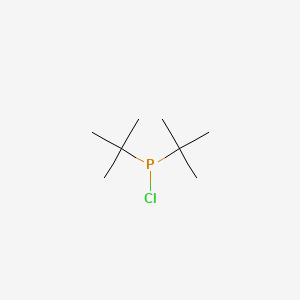

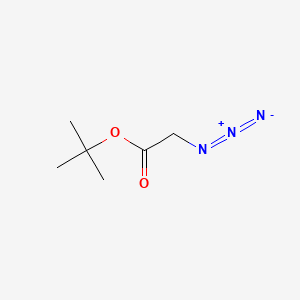

Tert-butyl 2-azidoacetate is a chemical compound that is part of a broader class of azido compounds, which are characterized by the presence of the azido functional group (-N3). These compounds are of interest due to their potential applications in various chemical reactions and as precursors for the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of tert-butyl azidoacetate and related compounds has been explored in several studies. For instance, the use of tert-butyl azidoformate has been reported to react with the conjugate bases of indole derivatives to yield N-(tert-butoxycarbonyl)indole derivatives . Additionally, tert-butyl azidoacetate has been utilized in the Hemetsberger-Knittel reaction, which improved the aldol reaction of less reactive aldehydes and facilitated the synthesis of tert-butyl indole-2-carboxylate from aldehydes .

Molecular Structure Analysis

The molecular structure of azido(tert-butylperoxy)methyl compounds, which are related to tert-butyl 2-azidoacetate, has been determined by X-ray diffraction. This study provided the first example of a molecular structure for this class of molecules . Moreover, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar tert-butyl group, was characterized using single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Tert-butyl 2-azidoacetate and its derivatives are involved in various chemical reactions. For example, p-tert-butylcalix arene-tetra-O-acetate has been used as a nanoreactor to facilitate the cross-coupling of aromatic amines to produce azo-compounds, with silver nitrate acting as a catalyst . Additionally, (tert-butyl-NNO-azoxy)acetonitrile, a related compound, has been synthesized and used as a precursor for nitrogen heterocycles, demonstrating the versatility of tert-butyl azido compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl azido compounds are influenced by the presence of the azido group and the tert-butyl moiety. These compounds have been characterized using various analytical methods, including NMR spectroscopy and mass spectrometry . The sensitivities and performance values of these molecules have also been measured, indicating their potential as energetic materials . Furthermore, the reaction of tert-butyl acetoacetate with nucleophiles has been explored, showing its utility in the preparation of acetoacetic acid derivatives .

科学研究应用

叔丁酸酯的合成

2-叠氮乙酸叔丁酯在介孔二氧化硅催化剂(具有平衡的布朗斯台德和路易斯酸位点)上通过环保的加成反应在叔丁酸酯的合成中起着至关重要的作用 . 乙酸的转化强烈依赖于布朗斯台德酸度,而叔丁酸酯(TBAC)的选择性与布朗斯台德和路易斯酸量的比率线性相关 .

溶剂的生产

使用2-叠氮乙酸叔丁酯合成的叔丁酸酯(TBAC)是一种新兴的溶剂,用于各种产品,如涂料、工业洗涤剂和表面处理剂 . 它是一种独特的非危险性空气污染物(HAP)、挥发性有机化合物(VOC)豁免的有机溶剂,其光化学反应性可忽略不计 .

吲哚-2-羧酸乙酯的合成

2-叠氮乙酸叔丁酯用于合成吲哚-2-羧酸乙酯的第一步 . 通过使用2-叠氮乙酸叔丁酯,大大提高了反应活性较低的醛的醛醇缩合反应 .

叔丁基吲哚-2-羧酸酯的生产

使用2-叠氮乙酸叔丁酯,叔丁基吲哚-2-羧酸酯可以很容易地从醛中获得 . 该化合物在制药行业具有潜在的应用。

富电子芳烃的位点选择性叔丁基化

2-叠氮乙酸叔丁酯可用于双布朗斯台德/路易斯酸催化,涉及环境友好的、易于获得的质子酸和铁 . 这促进了富电子芳烃使用二叔丁基过氧化物进行的位点选择性叔丁基化 .

环境影响

未来方向

作用机制

Target of Action

Tert-butyl 2-azidoacetate is primarily used in organic synthesis as a reagent for the generation of azide compounds . It interacts with electrophilic alkenes such as enols, enamines, and enaldehydes .

Mode of Action

The compound’s mode of action involves its use in the Hemetsberger–Knittel reaction, a method for the synthesis of ethyl indole-2-carboxylate . In this reaction, the aldol reaction of less reactive aldehydes was greatly improved by using tert-butyl 2-azidoacetate .

Biochemical Pathways

Tert-butyl 2-azidoacetate is involved in the synthesis of functionalized indoles, a large number of biologically active compounds . It participates in the base-mediated aldol reaction of aryl aldehyde with ethyl azidoacetate and subsequent thermal cyclization of 2-azidocinnamate .

Pharmacokinetics

Its solubility in organic solvents such as ether, dichloromethane, and chloroform, but almost insoluble in water, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of Tert-butyl 2-azidoacetate is the synthesis of various organic compounds. For example, it has been used to improve the synthesis of ethyl indole-2-carboxylate, a compound of interest in indole chemistry .

Action Environment

Tert-butyl 2-azidoacetate is stable at room temperature but may become unstable and produce explosive gases when heated or exposed to light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure .

属性

IUPAC Name |

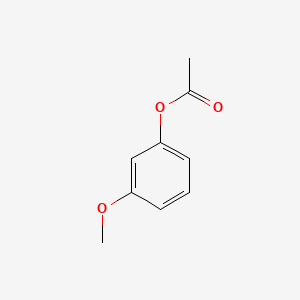

tert-butyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEOSPDVAWGMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213051 | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6367-36-8 | |

| Record name | t-Butyl azidoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。